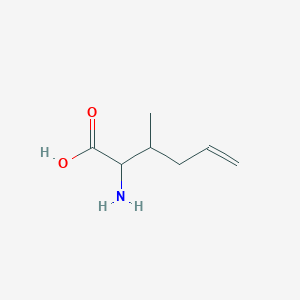

2-Amino-3-methylhex-5-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-amino-3-methylhex-5-enoic acid |

InChI |

InChI=1S/C7H13NO2/c1-3-4-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10) |

InChI Key |

FAQNEUQXEJMKEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)C(C(=O)O)N |

Origin of Product |

United States |

Discovery, Isolation, and Characterization of 2 Amino 3 Methylhex 5 Enoic Acid from Natural Sources

Methodologies for Bioassay-Guided Fractionation and Isolation from Fungal Species

Bioassay-guided fractionation is a crucial strategy for the discovery of novel bioactive compounds from natural sources, including fungi. This process involves the systematic separation of a crude extract into fractions of decreasing complexity, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

The isolation of 2-amino-3-methylhex-5-enoic acid from fungal species typically begins with the extraction of the fungal material (e.g., fruiting bodies or mycelium) with a suitable solvent, such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic separation techniques. A general workflow for the bioassay-guided fractionation of this compound is outlined below:

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | The fungal biomass is extracted with a polar solvent to obtain a crude extract containing a mixture of metabolites. |

| 2. Preliminary Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity. |

| 3. Bioassay | In vitro assays | Each fraction is tested for its biological activity. For an allelochemical like this compound, this could involve seed germination inhibition assays or plant growth inhibition assays. |

| 4. Further Fractionation of Active Fractions | Column Chromatography | The fractions exhibiting the desired biological activity are further purified using techniques such as silica gel column chromatography or Sephadex column chromatography. |

| 5. High-Resolution Purification | High-Performance Liquid Chromatography (HPLC) | The final purification of the active compound is often achieved using preparative or semi-preparative HPLC, yielding the pure this compound. |

Spectroscopic and Spectrometric Approaches for Initial Structural Elucidation in Research

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their connectivity. For this compound, the ¹H-NMR spectrum would show characteristic signals for the protons of the methyl group, the methine protons, the vinyl protons of the double bond, and the alpha-proton adjacent to the amino and carboxyl groups.

¹³C-NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound would show distinct signals for the carboxylic acid carbon, the alpha-carbon, the carbons of the double bond, the methine carbons, and the methyl carbon.

Representative NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| COOH | - | ~175 |

| Cα-H | ~3.5 - 4.0 | ~55 - 60 |

| Cβ-H | ~2.0 - 2.5 | ~35 - 40 |

| Cγ-H | ~2.5 - 3.0 | ~30 - 35 |

| Cδ=CH₂ | ~5.0 - 5.8 | ~115 - 120 (CH₂) and ~135 - 140 (Cδ) |

| Cγ-CH₃ | ~1.0 - 1.2 | ~15 - 20 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HR-MS) can provide a very accurate mass measurement, which aids in determining the molecular formula.

Confirmation of Absolute Stereochemistry for (2S,4R)-2-Amino-4-methyl-hex-5-enoic acid

The determination of the absolute stereochemistry of a chiral molecule like this compound is a critical step in its characterization. For the stereoisomer (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, the confirmation of its absolute configuration was achieved through a combination of synthetic chemistry and spectroscopic analysis.

A key strategy for determining the absolute stereochemistry of a natural product is to compare its properties with those of synthetic standards of known configuration. In the case of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, the stereospecific synthesis of both possible diastereomers, (2S,4R) and (2S,4S), would be undertaken. The synthetic route would be designed to control the stereochemistry at both chiral centers (C2 and C4).

Once the diastereomers are synthesized, their spectroscopic data (e.g., NMR spectra) and optical properties (e.g., optical rotation) are compared with those of the naturally isolated compound. The matching of this data provides unambiguous confirmation of the absolute stereochemistry of the natural product. For example, the sign of the optical rotation ([α]D) is a key physical property used to distinguish between enantiomers.

The determination of the relative stereochemistry between the C2 and C4 positions can often be deduced from detailed analysis of ¹H-¹H coupling constants in the NMR spectrum, which can provide information about the dihedral angles between adjacent protons and thus the spatial arrangement of the substituents.

Advanced Synthetic Methodologies for 2 Amino 3 Methylhex 5 Enoic Acid and Analogues

Chemical Synthesis Strategies for Branched, Unsaturated Amino Acids

Strecker Synthesis Adaptations for Methylated and Alkenyl Side Chains

The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids. The classic approach involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, which forms an α-aminonitrile intermediate that is subsequently hydrolyzed to the desired amino acid. nih.govyoutube.com The versatility of the Strecker synthesis lies in its ability to generate a wide variety of amino acid side chains by simply changing the starting aldehyde or ketone. youtube.com

For the synthesis of 2-amino-3-methylhex-5-enoic acid, the corresponding aldehyde, 3-methylhex-5-enal, would serve as the starting material. The reaction proceeds through the formation of an imine, followed by the nucleophilic addition of a cyanide ion to create the α-aminonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the final racemic amino acid. youtube.com While robust, this classical method produces a racemic mixture, meaning an equal amount of both enantiomers is formed. nih.gov

| Reactants | Intermediate | Product |

| 3-Methylhex-5-enal | 2-Amino-3-methylhex-5-enenitrile | (±)-2-Amino-3-methylhex-5-enoic acid |

| Ammonia (NH₃) | ||

| Hydrogen Cyanide (HCN) |

Asymmetric Synthesis Approaches for Enantioselective Production

Producing a single enantiomer of a chiral amino acid is critical for pharmaceutical applications. Asymmetric synthesis methods have been developed to address the limitations of the classical Strecker reaction. These approaches typically involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reaction.

One effective strategy is the use of chiral Ni(II) complexes derived from Schiff bases of glycine (B1666218) and chiral tridentate ligands. These square-planar complexes serve as templates, allowing for the stereocontrolled alkylation of the glycine α-carbon to introduce the desired side chain, yielding tailor-made amino acids with high enantiomeric purity. Another approach involves modifying the Strecker synthesis by replacing ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, which acts as a chiral auxiliary to direct the addition of the cyanide ion, leading to a single enantiomer of the final amino acid.

Claisen Rearrangement in the Synthesis of γ,δ-Unsaturated Amino Acids

The Claisen rearrangement is a powerful and highly stereoselective carbon-carbon bond-forming reaction, particularly well-suited for the synthesis of γ,δ-unsaturated amino acids like this compound. This researchgate.netresearchgate.net-sigmatropic rearrangement typically involves an allyl vinyl ether intermediate, which rearranges upon heating to form a γ,δ-unsaturated carbonyl compound.

In the context of amino acid synthesis, variations such as the ester enolate Claisen rearrangement are employed. This method can produce α-alkylated γ,δ-unsaturated amino acids with high diastereoselectivity. researchgate.net Another powerful variant is the Eschenmoser-Claisen rearrangement, which has been successfully used to synthesize anti-β-substituted γ,δ-unsaturated amino acids. researchgate.netgoogle.com This rearrangement proceeds through a (Z)-N,O-ketene acetal intermediate, which adopts a pseudochairlike conformation during the reaction to afford excellent diastereoselectivity. researchgate.netnih.gov These methodologies are valuable for creating complex amino acids with precise stereochemical control at multiple chiral centers. nih.gov

| Rearrangement Type | Key Intermediate | Stereochemical Outcome | Application |

| Ester Enolate Claisen | Chelated Ester Enolate | High Diastereoselectivity | Synthesis of α-alkylated γ,δ-unsaturated amino acids researchgate.net |

| Eschenmoser-Claisen | (Z)-N,O-ketene Acetal | Excellent Diastereoselectivity (anti product) | Synthesis of anti-β-substituted γ,δ-unsaturated amino acids researchgate.netgoogle.com |

Photo-Mediated C-H Functionalization for Non-Proteinogenic Amino Acid Synthesis

Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds, offering a modern and efficient route to non-proteinogenic amino acids. nih.govnih.gov This strategy merges photochemistry with C-H activation to create diverse amino acids under mild, environmentally friendly conditions. acs.org The process typically involves a photocatalyst that, upon excitation with visible light, generates a reactive radical species from a simple amino acid precursor. nih.govwikipedia.org

For instance, an alkyl radical can be generated from an N-protected proteinogenic amino acid derivative, which then couples with a suitable reaction partner. nih.gov This approach avoids the need for pre-functionalized starting materials and demonstrates broad functional group tolerance, making it a powerful tool for synthesizing complex amino acid structures. nih.govwikipedia.org The reactions are often performed at ambient temperature, offering significant advantages in terms of energy conservation and operational simplicity. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Routes

Combining the strengths of chemical synthesis and biocatalysis offers a powerful paradigm for producing challenging non-canonical amino acids. nih.gov Chemoenzymatic routes leverage the high selectivity of enzymes to overcome hurdles faced by purely chemical methods.

Enzymatic Resolution of Racemic Mixtures

For racemic mixtures of amino acids produced via methods like the Strecker synthesis, enzymatic kinetic resolution is a highly effective technique for separating the enantiomers. nih.gov This method relies on the stereospecificity of an enzyme to selectively act on one enantiomer in the racemic mixture, converting it into a different chemical form that can be easily separated. nih.gov

A common approach is the use of an aminoacylase enzyme. The racemic amino acid is first chemically N-acetylated. Then, an L-specific aminoacylase is introduced, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the free L-amino acid. google.com The unreacted N-acetyl-D-amino acid remains unchanged. Due to the significant difference in physical properties (e.g., solubility) between the free amino acid and the acetylated form, they can be readily separated. The isolated N-acetyl-D-amino acid can then be chemically hydrolyzed to provide the pure D-enantiomer. Enzymes such as penicillin G acylase have also been used for the enantioselective acylation of L-enantiomers, achieving high enantiomeric excess. researchgate.net

| Step | Process | Enzyme/Reagent | Outcome |

| 1 | N-Acetylation | Acetic Anhydride | Racemic N-acetyl-2-amino-3-methylhex-5-enoic acid |

| 2 | Selective Hydrolysis | L-Aminoacylase | L-2-Amino-3-methylhex-5-enoic acid + N-acetyl-D-2-amino-3-methylhex-5-enoic acid |

| 3 | Separation | Physical Methods (e.g., crystallization) | Isolation of L-amino acid and N-acetyl-D-amino acid |

| 4 | Hydrolysis | Acid/Base | D-2-Amino-3-methylhex-5-enoic acid |

Engineered Enzyme Systems for Stereoselective Transformations

The quest for efficient and environmentally benign methods for the synthesis of non-canonical amino acids (ncAAs) has propelled the development of engineered enzyme systems. These biocatalysts offer remarkable stereoselectivity and operate under mild conditions, presenting a compelling alternative to traditional chemical synthesis. In the context of producing this compound and its analogues, engineered ω-transaminases (ω-TAs) have emerged as a particularly promising enzymatic tool.

The stereoselective synthesis of α-amino acids with β-branched side chains, such as this compound, presents a significant challenge due to the need to control two adjacent stereocenters. Engineered ω-transaminases have demonstrated considerable potential in overcoming this hurdle. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor to a prochiral keto acid, yielding a chiral amino acid. frontiersin.org

Rational Design and Directed Evolution of ω-Transaminases

Wild-type ω-transaminases often exhibit a limited substrate scope, typically accepting only small aliphatic ketones or keto acids. nih.govacs.org The active site of these enzymes is generally composed of a large and a small binding pocket, which dictates the size and nature of the substituents on the substrate that can be accommodated. nih.govacs.org To enable the synthesis of structurally complex ncAAs like this compound, which possesses a β-methyl group and an extended unsaturated side chain, significant protein engineering is required.

Two primary strategies are employed to tailor the substrate specificity and enhance the catalytic efficiency of ω-transaminases: rational design and directed evolution.

Rational Design involves site-directed mutagenesis of specific amino acid residues within the enzyme's active site. This approach relies on a detailed understanding of the enzyme's three-dimensional structure and its substrate binding mechanism. By targeting residues in the small binding pocket, researchers can create more space to accommodate bulkier substituents at the β-position of the keto acid substrate. nih.gov For instance, mutating bulky amino acid residues to smaller ones like glycine or alanine can effectively enlarge the binding pocket. nih.gov

Directed Evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This technique involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved activity or altered substrate specificity. researchgate.net Successive rounds of mutagenesis and screening can lead to the development of highly efficient and selective biocatalysts for the synthesis of specific target molecules.

Application in the Synthesis of β-Branched α-Amino Acids

While a direct enzymatic synthesis of this compound has not been explicitly reported, extensive research on the synthesis of other β-branched α-amino acids provides a strong proof-of-concept. Engineered ω-transaminases have been successfully employed for the asymmetric synthesis of various β-branched aromatic α-amino acids through a dynamic kinetic resolution process. nih.govnih.gov This demonstrates the capability of these enzymes to control the stereochemistry at both the α- and β-carbons.

The key to synthesizing this compound would be the successful application of an engineered ω-transaminase to its corresponding α-keto acid precursor, 3-methyl-2-oxohex-5-enoic acid . The success of this biotransformation would hinge on an enzyme variant with a sufficiently spacious active site to accommodate the 3-methyl and the allyl substituents of the keto acid.

Research Findings on Engineered ω-Transaminases

Several studies have highlighted the successful engineering of ω-transaminases for the synthesis of ncAAs with bulky side chains. These studies provide valuable insights into the potential for developing a biocatalyst for this compound synthesis.

| Enzyme Origin | Engineering Strategy | Target Substrate Type | Key Findings |

| Ochrobactrum anthropi | Rational Design (Site-directed mutagenesis) | α-keto acids with bulky n-alkyl chains | A single mutation (L57A) in the large pocket altered the binding orientation, creating more space in the small pocket and dramatically increasing activity towards bulkier substrates. nih.gov |

| Pseudomonas jessenii | Computational Redesign | Bulky amines | A stabilized variant was engineered to accept larger substrates, demonstrating the potential of computational methods in enzyme design. acs.org |

| Vibrio fluvialis | Homologous sequence searching and rational design | Bulky methyl ketones | Engineering of the substrate binding region expanded the space to increase catalytic efficiency towards sterically demanding substrates. mdpi.com |

| Chromobacterium violaceum | Directed Evolution | Bulky β-amino acids and esters | Ten rounds of evolution resulted in a variant with over 50,000-fold improved activity and high stereoselectivity. mdpi.com |

Table 1: Examples of Engineered ω-Transaminases for the Synthesis of Non-Canonical Amino Acids

These findings underscore the adaptability of ω-transaminases through protein engineering. The successful expansion of substrate scope to include various bulky and β-branched structures strongly suggests that the stereoselective synthesis of this compound via a biocatalytic route is a feasible and promising endeavor. Future work in this area would likely involve screening existing libraries of engineered ω-transaminases or embarking on a targeted directed evolution campaign using 3-methyl-2-oxohex-5-enoic acid as the target substrate.

Stereochemical Investigations and Conformational Analysis of 2 Amino 3 Methylhex 5 Enoic Acid

Computational Studies on Conformational Preferences and Energy Landscapes

Computational chemistry provides powerful tools for exploring the conformational space of molecules like 2-Amino-3-methylhex-5-enoic acid. Through methods such as Density Functional Theory (DFT), researchers can model the molecule's potential energy surface, identifying low-energy (stable) conformations and the energy barriers between them.

Quantum chemical calculations are employed to estimate properties such as solubility and conformational energies. rsc.org For an amino acid derivative, DFT can be used to map the potential energy surface as a function of key dihedral angles (e.g., φ, ψ, and χ angles). The resulting energy landscape reveals the most probable shapes the molecule will adopt. For this compound, key rotational bonds would include the Cα-Cβ bond (χ1), the Cβ-Cγ bond (χ2), and the Cγ-Cδ bond (χ3), in addition to the backbone dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N).

The energy landscape is characterized by a series of minima, corresponding to stable conformers, and saddle points, representing the transition states between them. The relative energies of these minima determine the equilibrium population of each conformer at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of this compound and Contributing Interactions

| Conformer ID | Key Dihedral Angles (χ1, χ2) | Relative Energy (kcal/mol) | Primary Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| A | gauche (-), anti | 0.00 | Minimized steric hindrance between the methyl group and the backbone. |

| B | anti, gauche (+) | 0.85 | Steric interaction between the side chain and the carbonyl group. |

| C | gauche (+), anti | 1.20 | Potential for weak intramolecular hydrogen bonding; moderate steric strain. |

| D | gauche (+), gauche (-) | 2.50 | Significant steric clash (syn-pentane-like interaction) between the methyl group and the vinyl group. |

Note: This table is illustrative, based on general principles of amino acid conformational analysis. Specific values would require dedicated DFT calculations for this compound.

Influence of the Hex-5-enoic Backbone and Methyl Group on Molecular Conformation

The specific structural features of this compound—the C3-methyl group and the C5-double bond—exert a profound influence on its conformational preferences.

The methyl group at the C3 position introduces significant steric bulk. This group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, reducing the number of accessible low-energy conformations compared to an unmethylated analogue. nih.gov Methyl groups contribute to protein hydrophobicity and are involved in the formation of hydrophobic pockets during protein folding. nih.gov The presence of this methyl group can be considered a "plasticizer," adding to local flexibility in some contexts but also creating steric constraints that favor specific rotameric states. nih.gov In peptides, the substitution of a hydrogen with a bulky methyl group on the backbone nitrogen is known to destabilize helical structures. nih.gov A similar destabilizing effect on certain secondary structures could be anticipated if this amino acid were incorporated into a peptide chain, due to the steric demands of the C3-methyl group.

Theoretical Approaches for Predicting Stereochemical Outcomes in Reactions

Predicting the stereochemical outcome of reactions involving chiral molecules like this compound is a central challenge in organic chemistry. Theoretical models provide a framework for understanding and forecasting which stereoisomer will be preferentially formed.

One effective approach is the use of hard-sphere plus stereochemical constraint models . nih.gov These computational models simplify complex energetic calculations by treating atoms as hard spheres with defined van der Waals radii. The models then identify sterically allowed conformations by enumerating side-chain dihedral angles while keeping bond lengths and angles fixed to experimentally determined values. nih.gov By comparing the sterically allowed conformational space for different diastereomeric transition states, chemists can predict which reaction pathway is more favorable, and thus which product stereoisomer will predominate.

For reactions involving the two chiral centers of this compound, these models can be used to:

Analyze the steric interactions in potential transition states.

Predict the most likely conformation of the reacting species.

Explain the observed diastereoselectivity or enantioselectivity of a given transformation.

Table 2: Application of Theoretical Models in Stereochemical Prediction

| Theoretical Model | Principle | Application to this compound | Predicted Outcome |

|---|---|---|---|

| Hard-Sphere Model | Steric hindrance based on van der Waals radii and fixed bond geometries. nih.gov | Evaluating transition states in an alkylation reaction at the α-carbon. | Prediction of facial selectivity based on the steric blocking by the side chain. |

| Quantum Mechanics (QM) | Solving the Schrödinger equation to calculate the electronic structure and energy of transition states. | Modeling the energy difference between diastereomeric transition states in an asymmetric synthesis. | Quantitative prediction of the ratio of stereoisomeric products. |

| Hybrid QM/MM | Treats the reactive center with high-level QM and the rest of the molecule with faster molecular mechanics. ijcrt.org | Simulating an enzyme-catalyzed reaction involving the amino acid as a substrate. | Predicting the stereospecificity imposed by the enzyme's active site. |

Implications of Conformational Rigidity on Molecular Interactions

Conformational rigidity refers to the degree to which a molecule is restricted to a limited number of shapes. Molecules with high rigidity have fewer accessible conformations, which has significant implications for their biological activity and molecular interactions. enamine.netnih.gov

The structural elements of this compound—particularly the C3-methyl group—introduce a degree of conformational rigidity. This rigidity can be advantageous in the design of peptidomimetics or bioactive compounds because it reduces the entropic penalty upon binding to a biological target like a receptor or enzyme. enamine.net When a flexible molecule binds to a receptor, it must "freeze" into a specific bioactive conformation, a process that is entropically unfavorable. A more rigid molecule that is "pre-organized" in its bioactive conformation will bind with higher affinity.

The fixed torsion angles imposed by the methyl group and the planar vinyl group mean that this compound can be used to dictate a certain conformation in a larger molecule. enamine.net This control over shape is crucial for molecular recognition, where a precise three-dimensional fit between a ligand and its binding site is necessary for a biological response. Therefore, the conformational constraints inherent in this compound can be a powerful tool for controlling molecular shape and enhancing binding affinity in drug design. enamine.net

Advanced Analytical Methodologies for Research on 2 Amino 3 Methylhex 5 Enoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of non-standard amino acids like 2-Amino-3-methylhex-5-enoic acid due to its high sensitivity and selectivity. nih.gov This technique allows for the separation of the analyte from complex matrices, followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.

Derivatization Strategies for Enhanced Detection and Separation

Direct analysis of amino acids by reversed-phase LC-MS can be challenging due to their polar nature and poor retention on conventional columns. To overcome these limitations, derivatization of the amino group is a common and effective strategy to enhance chromatographic separation and improve ionization efficiency, leading to better detection limits. nih.govresearchgate.net

Several reagents are available for the pre-column derivatization of amino acids. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with primary and secondary amines to form stable derivatives that exhibit excellent chromatographic and mass spectrometric properties. Another approach involves the use of urea, which reacts with amino acids to form carbamoyl (B1232498) derivatives, improving their separation on reversed-phase columns and increasing their response in the mass spectrometer. nih.gov A novel derivatization strategy using 1-bromobutane (B133212) can modify amino, carboxyl, and phenolic hydroxyl groups, thereby increasing the hydrophobicity and basicity of the amino acids for enhanced LC-MS/MS detection. rsc.org

Table 1: Comparison of Derivatization Reagents for Amino Acid Analysis by LC-MS/MS

| Derivatization Reagent | Target Functional Group | Key Advantages | Typical Reaction Conditions |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Forms stable derivatives, enhances chromatographic retention and MS response. | Aqueous buffer, room temperature. |

| Urea | Amino Group | Simple and inexpensive, improves separation on reversed-phase columns. nih.gov | Aqueous solution, heating may be required. nih.gov |

| 1-Bromobutane | Amino, Carboxyl, Phenolic Hydroxyl Groups | Increases hydrophobicity and basicity, allows for sensitive detection. rsc.org | Requires specific solvent and temperature conditions. rsc.org |

| Dansyl chloride (DNS-Cl) | Primary and Secondary Amines | Forms highly fluorescent derivatives, suitable for fluorescence and MS detection. | Alkaline pH, room temperature. |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Forms stable derivatives with strong UV absorbance. | Biphasic solvent system, room temperature. |

The choice of derivatization agent for this compound would depend on the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix.

Metabolomics Applications for Non-Standard Amino Acids

Metabolomics, the comprehensive study of small molecules within a biological system, heavily relies on LC-MS/MS for the profiling of a wide array of metabolites, including non-standard amino acids. These approaches can be untargeted, aiming to detect as many metabolites as possible, or targeted, focusing on the quantification of specific compounds of interest. In the context of this compound, both strategies can provide valuable insights.

An untargeted metabolomics approach could reveal the presence of this compound and its potential metabolic products in biological samples, helping to elucidate its metabolic pathways. For instance, studies on legumes have successfully used LC-QToF (Liquid Chromatography-Quadrupole Time-of-Flight) mass spectrometry to profile a wide range of free proteinogenic and non-proteinogenic amino acids. mdpi.com A similar approach could be applied to identify and semi-quantify this compound in relevant biological contexts.

Targeted metabolomics, on the other hand, would be employed for the precise and accurate quantification of this compound. This involves the development of a specific LC-MS/MS method using a stable isotope-labeled internal standard of the analyte to ensure high accuracy and precision. Such methods are crucial for determining the concentration of this amino acid in various biological fluids and tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including non-standard amino acids like this compound. While LC-MS/MS is excellent for detection and quantification, NMR provides detailed information about the chemical structure, stereochemistry, and conformational dynamics of the molecule in solution.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. For this compound, ¹H NMR would reveal signals corresponding to the vinyl protons of the double bond, the methyl group protons, the methine proton at the chiral center, and the protons of the methylene (B1212753) groups. The chemical shifts and coupling constants of these signals would provide valuable information about the connectivity of the atoms.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure. These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the bonding framework of this compound. Advanced NMR techniques can also be used to determine the relative and absolute stereochemistry of the molecule, which is crucial given the presence of a chiral center at the alpha-carbon. The study of unsaturated fatty acids by NMR provides a good parallel for the types of structural information that can be obtained for this compound. nih.govdss.go.th

Capillary Electrophoresis and Other Chromatographic Techniques for Separation and Purity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like amino acids. nih.gov CE offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption. For the analysis of this compound, CE can be a powerful tool for separation from other amino acids and for assessing its purity.

CE can be used for the separation of underivatized amino acids, often in acidic buffers where they are positively charged. capes.gov.br However, to enhance detection sensitivity, derivatization with fluorescent tags is commonly employed, followed by laser-induced fluorescence (LIF) detection. nih.gov Furthermore, CE is an excellent technique for the separation of enantiomers (chiral isomers). By adding a chiral selector to the background electrolyte, it is possible to resolve the D- and L-enantiomers of amino acids. This would be a critical application for studying the stereochemistry of this compound.

Besides CE, other chromatographic techniques can be valuable. High-performance liquid chromatography (HPLC) with chiral stationary phases can also be used for the enantioselective separation of amino acids. The choice between CE and HPLC would depend on the specific analytical challenge, including the sample matrix and the required sensitivity.

Table 2: Overview of Analytical Techniques for this compound Research

| Analytical Technique | Primary Application | Key Information Provided |

| LC-MS/MS | Detection and Quantification | High sensitivity and selectivity, molecular weight, and fragmentation pattern. |

| NMR Spectroscopy | Structural Elucidation | Unambiguous molecular structure, stereochemistry, and conformational dynamics. |

| Capillary Electrophoresis (CE) | Separation and Purity Assessment | High-resolution separation of isomers and enantiomers, purity analysis. |

| Chiral HPLC | Enantioselective Separation | Separation of D- and L-enantiomers. |

Biological Activity and Ecological Significance of 2 Amino 3 Methylhex 5 Enoic Acid

Mechanisms of Allelochemical Activity in Plant-Fungus Interactions

Allelopathy refers to the chemical inhibition of one organism by another. In the context of plant-fungus interactions, allelochemicals can be crucial in defending a plant against pathogenic fungi or in mediating symbiotic relationships.

Currently, there is a notable lack of specific research into the allelochemical activities of 2-Amino-3-methylhex-5-enoic acid. However, studies on structurally similar non-proteinogenic amino acids offer insights into its potential mechanisms. A closely related compound, 2-Amino-3-methylhexanoic acid (AMHA), has been identified as a natural product in fungi such as Magnaporthe oryzae and Alternaria species. Research has shown that AMHA does not exhibit direct antifungal activity. Instead, it functions as a plant elicitor, inducing systemic resistance in plants against a variety of pathogens and abiotic stresses. This suggests that if this compound possesses a similar function, its role in plant-fungus interactions would be indirect, by stimulating the plant's own defense mechanisms rather than by directly inhibiting fungal growth.

The general mechanisms by which NPAAs exert allelochemical effects include:

Mimicry of Proteinogenic Amino Acids : Some NPAAs are structural analogs of standard amino acids and can be mistakenly incorporated into proteins, leading to non-functional enzymes and cellular disruption in the target organism.

Interference with Metabolic Pathways : They can act as competitive inhibitors of enzymes involved in the biosynthesis or transport of essential amino acids.

Signaling Molecule Disruption : NPAAs can interfere with the chemical signaling pathways between organisms.

Future research is required to determine if this compound exhibits any of these direct allelochemical activities or if it primarily functions as a modulator of host plant defenses.

Research on Antimicrobial Properties and Antibiotic Development

The search for novel antimicrobial agents is a critical area of pharmaceutical research. While many NPAAs have demonstrated antimicrobial potential, specific studies on the antimicrobial properties of this compound are not present in the available scientific literature. The aforementioned research on the related compound AMHA indicated a lack of direct antifungal activity against several common fungal pathogens.

This lack of direct action does not preclude the possibility of other antimicrobial effects, such as antibacterial or antiviral properties, nor does it rule out its potential as a scaffold for the development of new antibiotics.

A significant challenge in drug development is ensuring that a bioactive compound can reach its target within a cell, which often requires crossing the lipid bilayer of the cell membrane. For amino acid-based compounds, which can be polar, enhancing lipid solubility is a key strategy to improve bioavailability and efficacy.

While no studies have been published on modifying this compound specifically, several general methods are employed to increase the lipophilicity of similar molecules:

Prodrug Formation : Esterifying the carboxylic acid group or acylating the amino group can neutralize charges and increase lipid solubility. These modifications are designed to be cleaved by enzymes within the body, releasing the active drug.

Lipid-Based Formulations : Incorporating the compound into lipid-based delivery systems such as liposomes, nanoemulsions, or solid lipid nanoparticles can facilitate its transport across membranes. nih.gov

Formation of Amino Acid Surfactants : Modifying amino acids to create surfactants can improve their interaction with and disruption of cell membranes, thereby enhancing penetration. mdpi.com

Peptide Conjugation : Attaching the amino acid to cell-penetrating peptides can facilitate its entry into cells.

These strategies represent potential avenues for future research to improve the pharmacological potential of this compound.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of analogues of a lead compound to determine which chemical features are essential for its biological activity and to optimize its potency and selectivity.

As there is no established antimicrobial activity for this compound, no SAR studies on its antimicrobial analogues have been published. However, if it were identified as a hit in an antimicrobial screen, a typical SAR study would involve modifying its structure at key positions:

The Carboxylic Acid : Converting it to esters, amides, or alcohols to probe the importance of the acidic group.

The Amino Group : Acylation or alkylation to assess the role of the primary amine.

The Alkyl Side Chain : Modifying the length, branching (at the 3-methyl position), and saturation (of the 5-enoic bond) to understand their influence on target binding and lipophilicity.

The table below illustrates a hypothetical framework for an initial SAR study on this compound.

| Modification Position | Type of Analogue | Rationale |

| Carboxylic Acid | Methyl Ester | Increase lipophilicity, test necessity of free acid. |

| Amino Group | N-acetyl Analogue | Neutralize positive charge, improve membrane crossing. |

| 5-ene Bond | Saturated Analogue (2-Amino-3-methylhexanoic acid) | Determine the role of the double bond in activity. |

| 3-methyl Group | Des-methyl Analogue (2-Amino-hex-5-enoic acid) | Assess the importance of the methyl group for steric fit. |

Such studies are crucial for transforming a moderately active compound into a viable drug candidate.

Broader Ecological Roles of Non-Proteinogenic Amino Acids as Bioactive Compounds

Non-proteinogenic amino acids are a diverse group of over 500 known compounds that serve a vast array of functions in nature, extending far beyond their role as occasional toxins. nih.gov They are considered secondary metabolites and are crucial for the survival and interaction of many organisms. mdpi.com

The ecological significance of NPAAs can be summarized in several key roles:

Defense Compounds : Many NPAAs are toxic to herbivores or pathogens. mdpi.com For example, canavanine, a structural analogue of arginine, can be incorporated into an insect's proteins, leading to developmental issues. This chemical defense protects the producing plant from being eaten.

Nitrogen Storage and Transport : In some plants, NPAAs are synthesized in large quantities to serve as a storage form of nitrogen that is less susceptible to degradation by microbes compared to common amino acids. mdpi.com

Signaling Molecules : Some NPAAs function as signaling molecules within or between organisms. For instance, γ-aminobutyric acid (GABA) is a neurotransmitter in animals and a signaling molecule in plants involved in responses to stress.

Metal Chelation (Phytosiderophores) : Certain NPAAs can bind to and sequester essential metal ions from the soil, making them available for the plant while potentially limiting their availability to competing organisms. mdpi.com

Intermediates in Metabolism : NPAAs are often intermediates in the biosynthesis of other important compounds, including primary metabolites and other secondary metabolites like alkaloids and antibiotics. mdpi.com

The presence of the unique structural features in this compound—a branched chain and a terminal double bond—suggests it is likely a product of specialized secondary metabolism. Its ecological role, while not yet elucidated, is probably linked to one of these established functions of NPAAs, potentially in defense, signaling, or as a metabolic precursor in the organism that produces it.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biosynthetic Pathways for Unsaturated Branched Amino Acids

The biosynthesis of the common proteinogenic branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine is a well-characterized and efficient multi-enzyme process in bacteria. nih.gov This pathway involves a series of shared enzymes to construct the core structures before branching into specific final products. nih.gov However, the natural world contains a vast diversity of amino acids beyond the canonical twenty, including unsaturated variants. The isolation of compounds such as L-2-amino-3-formylpent-3-enoic acid from mushrooms suggests the existence of distinct and currently uncharacterized biosynthetic pathways for producing amino acids with double bonds. rsc.org

The evolutionary history of amino acid biosynthesis is complex; while many organisms have lost the ability to synthesize certain essential amino acids, plants, fungi, and bacteria have retained these ancestral pathways. nih.gov Future research will likely focus on genome mining and metabolic analysis of diverse organisms, particularly bacteria and fungi, to identify novel enzyme families capable of introducing unsaturation into branched-chain scaffolds. Uncovering the pathway for 2-Amino-3-methylhex-5-enoic acid would not only provide a biological route for its production but also enrich our understanding of nature's metabolic ingenuity and furnish new enzymatic tools for synthetic biology. The enzymes involved in the biosynthesis of BCAAs are considered vital for the survival of pathogenic bacteria, making these pathways relevant for potential drug development. nih.gov

Rational Design of Enzyme Variants for Tailored Synthesis

The asymmetric synthesis of optically pure non-natural amino acids is a significant goal in green chemistry, and enzyme-catalyzed reductive amination of α-keto acids is a highly atom-efficient strategy. acs.orgacs.org However, the practical application of naturally occurring amino acid dehydrogenases (AADHs) is often hampered by their narrow substrate specificity. acs.orgacs.org Rational design and directed evolution have emerged as powerful strategies to overcome this limitation. nih.govnih.gov This approach relies on a deep understanding of the relationship between an enzyme's structure and its function to predict and introduce specific mutations that alter its catalytic properties. nih.govnih.gov

A key strategy involves identifying and engineering critical structural regions that govern substrate recognition and entry into the enzyme's active site. acs.org For instance, research has shown that a "functional hinge region" can be a primary determinant for substrate specificity in dehydrogenases. acs.orgacs.org By employing computational-guided engineering, researchers have successfully modified these regions to accommodate bulky, non-natural substrates that the wild-type enzyme could not process efficiently. acs.org Techniques like site-directed mutagenesis allow for the precise alteration of amino acids in the active site, which can reduce steric hindrance, reconfigure binding energy, and ultimately enhance catalytic activity and enantioselectivity towards novel substrates. nih.govnih.gov

Molecular dynamics (MD) simulations have revealed that such mutations can increase the conformational flexibility of the active pocket and widen the substrate tunnel, which is essential for accommodating larger molecules. acs.org The success of these methods provides a robust framework for creating bespoke enzyme variants specifically designed for the efficient, sustainable synthesis of this compound from a corresponding keto-acid precursor.

Table 1: Example of Kinetic Improvements in an Engineered Amino Acid Dehydrogenase for a Non-natural Substrate

Data adapted from computational-guided hinge-region engineering studies. acs.org

Advanced Computational Modeling for Predicting Biological Interactions and Conformational Dynamics

Understanding the behavior of this compound at a molecular level is crucial for predicting its function and guiding its application. Proteins are not static entities; they exist as an ensemble of interconverting structures, or conformational substates, separated by energy barriers. mpg.de Advanced computational methods, particularly molecular dynamics (MD) simulations, are indispensable for studying these dynamics. nih.govmpg.de MD simulations can model the intricate movements of atoms over time, providing insights into how the unique structural features of this compound—its vinyl group and branched alkyl chain—influence its own flexibility and its interactions with biological macromolecules. acs.orgnih.gov

For example, simulations can predict how this unnatural amino acid might fit into an enzyme's active site, revealing potential steric clashes or favorable interactions that would not be apparent from a static model. nih.gov This information is invaluable for the rational design of enzymes discussed previously. acs.org Furthermore, computational design suites like Rosetta have been extended to incorporate unnatural amino acids, successfully designing novel metalloproteins with atomic-level accuracy by specifying the precise location and orientation of the non-canonical residue and its neighbors. nih.gov Such methods could be used to design proteins that specifically bind or incorporate this compound for various applications. By simulating the free energy landscapes, researchers can predict the stability of different protein conformations when this amino acid is present, helping to engineer conformational switches or allosteric proteins. escholarship.org

Integration into Novel Biomaterials and Functional Polymers

The incorporation of α-amino acids into degradable polymers is a rapidly expanding field aimed at creating functional biomaterials for medicine. nih.gov Using amino acids as building blocks offers several key advantages: they can introduce chemical functionality (like amine or carboxyl groups), improve hydrophilicity, enhance interactions with cells, and provide metabolizable degradation products. nih.gov Synthetic absorbable polymers derived from amino acids exhibit excellent engineering properties and tunable hydrolysis profiles, making them suitable for applications such as controlled drug delivery, regenerative medicine, and medical device coatings. nih.govbezwadabiomedical.com

The unique structure of this compound makes it a particularly attractive candidate for developing novel functional polymers.

Chemical Functionality : The terminal vinyl group (C=C double bond) is a key feature, providing a reactive handle for covalent cross-linking or for "clicking" on other bioactive molecules. This allows for the fabrication of hydrogels or functionalized surfaces with precisely controlled properties.

Tunable Properties : The 3-methyl group adds hydrophobicity and steric bulk, which can be used to fine-tune the mechanical properties, degradation rate, and drug-release profile of the resulting polymer. nih.gov

Biological Interaction : The chemistry of the polymer backbone is known to have a major impact on cellular interactions. nih.gov By incorporating this compound into different polymer backbones (e.g., polyesters, polyamides), materials can be designed to promote or resist cell adhesion, potentially targeting specific cell types. nih.govnih.gov

The rational design of polymers containing this amino acid could lead to advanced biomaterials with tailored biological and physicochemical properties for a new generation of medical devices and therapeutic systems. nih.gov

Table 2: Potential Applications of Polymers Containing this compound

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-methylhex-5-enoic acid, and how can purity be optimized during synthesis?

Synthesis typically involves Strecker or Gabriel synthesis modified for branched-chain amino acids. To optimize purity:

Q. Which analytical techniques are most effective for characterizing this compound?

Q. How should researchers handle instability issues during storage of this compound?

Q. What are the standard protocols for quantifying this compound in biological matrices?

Q. What safety precautions are critical when working with this compound?

- Wear nitrile gloves and goggles due to potential skin/eye irritation.

- Use fume hoods for weighing; refer to SDS guidelines for spill management (neutralize with 5% acetic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. What experimental designs are optimal for studying its stereoisomer-specific interactions with enzymes?

Q. How can computational modeling predict its metabolic fate in mammalian systems?

- Apply DFT calculations (B3LYP/6-31G*) to map reaction pathways for the alkene moiety .

- Use molecular docking (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) .

Q. What strategies mitigate instability during in vitro assays under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.